molecular formula C8H12ClNO2 B13968036 1-(Chloroacetyl)azepan-2-one CAS No. 98303-85-6

1-(Chloroacetyl)azepan-2-one

Cat. No.: B13968036
CAS No.: 98303-85-6
M. Wt: 189.64 g/mol
InChI Key: LAMSKASPJIPWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloroacetyl)azepan-2-one is an organic compound with the molecular formula C8H12ClNO2. It is a colorless to pale yellow liquid that is widely used in organic synthesis. This compound is known for its low volatility and flammability, making it a stable reagent in various chemical reactions .

Preparation Methods

1-(Chloroacetyl)azepan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of hexamethyleneimine with chloroacetyl chloride . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often involve the use of microchannel reactors, which allow for precise control of reaction parameters and efficient production of the compound .

Chemical Reactions Analysis

1-(Chloroacetyl)azepan-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)azepan-2-one involves its ability to act as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the chloroacetyl group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions .

Properties

CAS No.

98303-85-6

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

1-(2-chloroacetyl)azepan-2-one

InChI

InChI=1S/C8H12ClNO2/c9-6-8(12)10-5-3-1-2-4-7(10)11/h1-6H2

InChI Key

LAMSKASPJIPWBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.